5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a 1,3-dimethyl-diazinane (pyrimidine) trione core substituted at the 5-position with a 2-iodophenyl group via a methylidene bridge. This compound belongs to the class of arylidene barbiturates, which are structurally modified to enhance physicochemical or pharmacological properties.
Properties
IUPAC Name |
5-[(2-iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3/c1-15-11(17)9(12(18)16(2)13(15)19)7-8-5-3-4-6-10(8)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPPUGKGKLDHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2I)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142646 | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-iodophenyl)methylene]-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616500-69-6 | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-iodophenyl)methylene]-1,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616500-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-iodophenyl)methylene]-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 2-iodobenzaldehyde with 1,3-dimethylbarbituric acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodophenyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit properties such as antimicrobial or anticancer activity.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Its interactions with biological targets are of particular interest.
Mechanism of Action
The mechanism of action of 5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the diazinane trione core may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione, highlighting substituent variations, physicochemical properties, and reported activities:
Key Structural and Functional Insights
Halogen Effects :
- The iodine atom in the target compound may enhance binding affinity via halogen bonding, as seen in brominated analogs (e.g., 5-(4-bromobenzylidene)-...), though steric effects at the ortho position could limit receptor access .
- Chlorinated derivatives (e.g., 5-(3-chloro-4-methoxybenzylidene)-...) exhibit higher logP values, suggesting improved membrane permeability compared to methoxy-substituted analogs .
Aromatic vs. Indole-substituted analogs could engage in π-π stacking with biological targets, a feature absent in halogenated or alkylated derivatives .
Planarity and Intramolecular Interactions :
- Methoxy-substituted analogs (e.g., 5-(3,4-dimethoxybenzylidene)-...) exhibit near-planar structures, which may facilitate crystal packing or receptor binding . The target compound’s ortho-iodo group may disrupt planarity, altering solubility and bioavailability.
Pharmacological Profiles: Primidone, a non-tricyclic barbiturate, highlights the importance of the trione core in anticonvulsant activity. The target compound’s trione structure may similarly interact with GABA receptors .
Q & A
Basic: What are the recommended synthetic routes for 5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione?
A common method involves condensation reactions between 2-iodobenzaldehyde derivatives and 1,3-dimethylbarbituric acid under acidic or catalytic conditions. For example, analogous compounds (e.g., 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl-diazinane-trione) are synthesized via refluxing equimolar amounts of aldehyde and barbiturate in ethanol with catalytic acetic acid . Reaction optimization can employ Design of Experiments (DoE) to minimize trial-and-error approaches, focusing on variables like temperature, solvent polarity, and acid concentration .
Basic: How should researchers characterize this compound’s structure and purity?
- Spectroscopic Analysis : Use H/C NMR to confirm substituent integration and electronic environments. IR spectroscopy identifies carbonyl (C=O) and C=N stretching frequencies (e.g., 1700–1750 cm) .
- Single-Crystal X-ray Diffraction (SCXRD) : Critical for unambiguous structural confirmation. Key parameters include triclinic/tetragonal crystal systems (e.g., Å, Å for similar structures) and refinement metrics (R factor ≤ 0.05) . Ensure data-to-parameter ratios > 15 to minimize overfitting .
Advanced: How can computational methods enhance reaction design and mechanistic understanding?
Quantum chemical calculations (e.g., DFT, reaction path searches) predict transition states and intermediates, guiding experimental condition selection. For instance, ICReDD’s approach integrates computational screening with experimental validation to identify optimal reaction pathways, reducing development time by >50% . Tools like Gaussian or ORCA can model iodine’s electronic effects on π-conjugation and reactivity .
Advanced: How to resolve contradictions in crystallographic and spectroscopic data?
Contradictions (e.g., unexpected bond lengths or substituent orientations) require multi-technique validation :
- Cross-validate SCXRD data with Hirshfeld surface analysis to assess intermolecular interactions (e.g., π-π stacking distances of ~3.5 Å in analogous structures) .
- Compare experimental IR/NMR results with computational spectra (e.g., using NWChem) to identify discrepancies caused by dynamic effects .
- Re-examine crystallization solvents (e.g., ethanol vs. DMSO) for polymorphic influences .
Advanced: What strategies optimize synthesis yield and selectivity?
Employ factorial design (e.g., 2 factorial experiments) to evaluate interactions between variables. For example:
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst (mol%) | 0.5 | 2.0 |
| Solvent | Ethanol | Toluene |
Response surface methodology (RSM) identifies optimal conditions, while ANOVA quantifies factor significance . For iodine-containing compounds, prioritize inert solvents to avoid halogen exchange .
Basic: What role does the 2-iodophenyl substituent play in the compound’s properties?
The iodine atom increases molecular polarizability, enhancing π-π stacking in crystal packing (e.g., centroid distances ~3.8 Å) . Its electron-withdrawing nature stabilizes the methylidene-barbiturate core, shifting UV-Vis absorption maxima (λ~300–350 nm) compared to non-halogenated analogs .
Advanced: How to design experiments for studying degradation or stability?
Use accelerated stability testing under varied pH, temperature, and light exposure. Monitor degradation via HPLC-MS and correlate with computational predictions of hydrolytic susceptibility (e.g., Fukui indices for nucleophilic attack sites) . For solid-state stability, perform thermogravimetric analysis (TGA) and DSC to identify phase transitions .
Basic: What safety protocols are critical during synthesis?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
